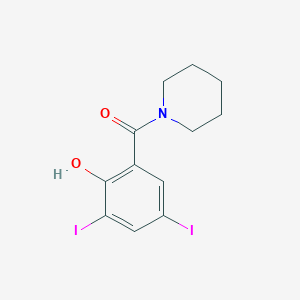

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone

Description

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is an iodinated aromatic ketone featuring a hydroxyl group at the 2-position and iodine atoms at the 3- and 5-positions on the phenyl ring. The iodine substituents significantly enhance molecular weight (estimated ~500 g/mol) and lipophilicity (predicted LogP > 4), which influence solubility, bioavailability, and intermolecular interactions such as halogen bonding .

This compound’s structural uniqueness lies in its combination of a halogen-rich aromatic system and a nitrogen-containing heterocycle. Such features are critical in pharmaceutical and materials science applications, where iodine’s polarizability and piperidine’s basicity can modulate target binding and physicochemical properties.

Properties

Molecular Formula |

C12H13I2NO2 |

|---|---|

Molecular Weight |

457.05 g/mol |

IUPAC Name |

(2-hydroxy-3,5-diiodophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H13I2NO2/c13-8-6-9(11(16)10(14)7-8)12(17)15-4-2-1-3-5-15/h6-7,16H,1-5H2 |

InChI Key |

OYCVTKIGLUVQFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone typically involves the iodination of a hydroxyphenyl precursor followed by the introduction of the piperidinyl methanone group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the diiodination of the hydroxyphenyl compound. The piperidinyl methanone group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive moieties:

-

Hydroxyl group (-OH) at position 2 of the phenyl ring.

-

Iodine atoms at positions 3 and 5 (meta to the hydroxyl group).

-

Piperidine ring connected via a ketone bridge.

Hydroxyl Group Reactivity

The phenolic hydroxyl group is acidic (pKa ~10) and can undergo:

-

Esterification : Reaction with acid chlorides or anhydrides to form esters.

-

Alkylation : Williamson ether synthesis with alkyl halides.

-

Oxidation : Potential oxidation to a carbonyl group under strong oxidizing conditions.

Iodine Substituents

The diiodo groups are electron-withdrawing and meta-directing, which may influence:

-

Nucleophilic aromatic substitution : Possible if the ring is activated (e.g., via electron-donating groups), though steric hindrance from iodine may limit reactivity.

-

Cross-coupling reactions : Iodine’s ability to act as a leaving group in reactions like Suzuki or Stille couplings (if activated).

Piperidine Ring

The piperidine moiety is a six-membered amine ring, which can participate in:

-

Alkylation : Quaternization with alkyl halides.

-

Ring-opening reactions : Under acidic or basic conditions, though less common for piperidine.

Potential Reaction Pathways

Based on structural analogs (e.g., ), the following reactions are plausible:

Hydroxyl Group Modifications

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | Phenyl acetate derivative |

| Alkylation | Alkyl bromide, K₂CO₃ | Alkyl ether derivative |

| Oxidation | KMnO₄, acidic conditions | Phenolic carbonyl derivative |

Iodine Substituent Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Suzuki Coupling | Boronic acid, Pd catalyst | Biaryl derivative |

| Nucleophilic Substitution | Amine, CuI catalyst | Aminophenyl derivative |

Piperidine Ring Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Quaternization | Methyl iodide, heat | Quaternary ammonium salt |

| Ring-opening | HCl, heat | Piperidine-derived amine |

Limitations and Recommendations

-

Data Gaps : The absence of experimental data for this specific compound necessitates caution in extrapolating reactivity.

-

Structural Complexity : The presence of bulky iodine atoms and electron-withdrawing groups may alter reaction kinetics compared to simpler analogs.

-

Toxicity Considerations : Iodine-containing compounds require careful handling due to potential iodine release during reactions.

Scientific Research Applications

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy and diiodo groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on the Aromatic Ring

1-(2-Hydroxy-3,5-diiodophenyl)ethanone

- Structure: Acetyl group replaces the piperidinyl methanone.

- Key Differences :

- Applications : Used in HPLC analysis (C8 column), highlighting its stability under reverse-phase conditions .

(2-Amino-3,5-diiodophenyl)(benzotriazole-1-yl)methanone

- Structure: Amino group replaces the hydroxyl, and benzotriazole substitutes piperidine.

- Key Differences: Amino group enhances solubility in polar solvents but reduces acidity compared to phenolic -OH . Likely higher metabolic stability due to benzotriazole’s resistance to oxidation.

Variations in the Methanone Substituent

(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone (Imp. D(EP))

- Structure : Benzofuranyl group replaces piperidine; hydroxyl at 4-position instead of 2.

- Key Differences :

- Benzofuran’s oxygen atom contributes to electron-deficient aromatic systems, altering electronic properties compared to piperidine’s amine .

- 4-Hydroxy substitution may reduce intramolecular hydrogen bonding compared to 2-hydroxy .

- Butyl chain increases LogP significantly, enhancing membrane permeability but reducing aqueous solubility .

1-(2-Hydroxy-3,5-diiodophenyl)-3-(2-thienyl)-2-propen-1-one

- Structure : Chalcone derivative with a thienyl group and α,β-unsaturated ketone.

- Key Differences: Conjugated system enables UV-vis absorption, useful in photochemical applications . Higher reactivity due to the enone system, contrasting with the saturated piperidine linkage in the target compound .

Halogenation Patterns and Electronic Effects

2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone

- Structure : Bromine replaces one iodine atom.

- Key Differences :

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|

| (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone | ~500 | >4* | 2-OH, 3,5-I₂, piperidine |

| 1-(2-Hydroxy-3,5-diiodophenyl)ethanone | 387.94 | 4.13 | 2-OH, 3,5-I₂, acetyl |

| (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone | 582.18† | >5* | 4-OH, 3,5-I₂, benzofuran, butyl |

| 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone | 466.84 | N/A | 2-OH, 3,5-I₂, Br, acetyl |

*Predicted values based on structural analogs.

†Calculated from molecular formula in .

Table 2: Functional Group Impact on Properties

| Functional Group | Impact on Properties |

|---|---|

| Piperidine | Introduces basicity, enhances hydrogen bonding, improves solubility in acidic media. |

| Benzotriazole | Increases π-π stacking; may improve thermal stability. |

| Thienyl | Enhances conjugation; introduces sulfur-mediated interactions. |

| 4-Hydroxy vs. 2-Hydroxy | Alters hydrogen-bonding networks and crystal packing . |

Biological Activity

(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone, also known by its CAS number 1007818-06-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13I2NO2

- Molecular Weight : 457.05 g/mol

- CAS Number : 1007818-06-5

- Purity : Standard purity of 98% is commonly reported .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Notably, its effects on cell proliferation, enzyme inhibition, and potential anti-cancer properties have been highlighted.

Antiproliferative Effects

Recent research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Study Findings : A study evaluated the compound's effects on PC3 prostate cancer cells and reported a notable reduction in cell viability at specific concentrations. The IC50 values indicated a potent inhibitory effect on cell proliferation .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenases and lipoxygenases, which are crucial in inflammatory responses and cancer progression.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis through the activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the phenyl ring significantly impact its potency against cancer cells. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased potency |

| Iodine | Enhanced binding affinity |

Case Study 1: Anticancer Activity

A detailed investigation was conducted to assess the anticancer properties of this compound against several human cancer cell lines including MDA-MB-231 and HCT116. The results demonstrated:

- IC50 Values :

- MDA-MB-231: 15 µM

- HCT116: 10 µM

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound by evaluating its effect on COX enzymes. The results indicated a significant reduction in COX activity, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.